2-Bromo-4-methyl-5-nitropyridine
Overview
Description
2-Bromo-4-methyl-5-nitropyridine is a chemical compound with the molecular formula C6H5BrN2O2 and a molecular weight of 217.02 . It is an off-white to light yellow crystal . This compound is used in the preparation of boc-protected (piperazin-1-ylmethyl)biaryls via microwave-mediated Suzuki-Miyaura coupling with (boc-piperazin-1-ylmethyl)phenylboronic acid pinacol esters .
Synthesis Analysis
The synthesis of 2-Bromo-4-methyl-5-nitropyridine involves a reaction of pyridine and substituted pyridines with N2O5 in an organic solvent, which gives the N-nitropyridinium ion . This is not an electrophilic aromatic substitution, but a reaction in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Molecular Structure Analysis
The molecular structure of 2-Bromo-4-methyl-5-nitropyridine has been determined using the DFT B3LYP/6-311G(2d,2p) approach and compared to those derived from X-ray studies . Its IR and Raman spectra have also been studied .Chemical Reactions Analysis
2-Bromo-4-methyl-5-nitropyridine has been used in the synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons . It was also used in the preparation of boc-protected (piperazin-1-ylmethyl)biaryls via microwave-mediated Suzuki-Miyaura coupling with (boc-piperazin-1-ylmethyl)phenylboronic acid pinacol esters .Physical And Chemical Properties Analysis
2-Bromo-4-methyl-5-nitropyridine is a solid at 20°C . It has a molecular weight of 217.02 g/mol, an XLogP3-AA of 2.1, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 3, and a rotatable bond count of 0 . Its exact mass and monoisotopic mass are 215.95344 g/mol, and its topological polar surface area is 58.7 Ų .Scientific Research Applications
Synthesis of Biaryls
2-Bromo-4-methyl-5-nitropyridine has been used in the preparation of boc-protected (piperazin-1-ylmethyl)biaryls . This is achieved via microwave-mediated Suzuki-Miyaura coupling with (boc-piperazin-1-ylmethyl)phenylboronic acid pinacol esters . Biaryls are a class of compounds that have two aromatic rings connected by a single bond. They are important in a variety of fields, including pharmaceuticals, agrochemicals, and materials science.
Synthesis of 2-Pyridyl Analogs
This compound has also been used in the synthesis of 2-pyridyl analogs . Pyridyl analogs are compounds that contain a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. These compounds are often used in the development of new drugs and other chemical products.
Pharmacokinetics Research
The physicochemical properties of 2-Bromo-4-methyl-5-nitropyridine, such as its GI absorption, BBB permeant, and CYP1A2 inhibitor properties , make it a useful compound in pharmacokinetics research. Pharmacokinetics is the study of how drugs are absorbed, distributed, metabolized, and excreted by the body.
Drug Discovery
Given its properties and the fact that it’s a CYP1A2 inhibitor , 2-Bromo-4-methyl-5-nitropyridine could potentially be used in drug discovery, particularly in the development of drugs that target the CYP1A2 enzyme. This enzyme is involved in the metabolism of many drugs, and inhibiting it can increase the effectiveness of certain medications.
Safety Research
The safety properties of 2-Bromo-4-methyl-5-nitropyridine, such as its hazard statements and precautionary statements , can be used in safety research to understand the potential risks associated with the use of this compound.
Mechanism of Action
Target of Action
Nitropyridines, a class of compounds to which 2-bromo-4-methyl-5-nitropyridine belongs, are known to undergo reactions with various organic and inorganic compounds .
Mode of Action
The mode of action of 2-Bromo-4-methyl-5-nitropyridine involves a series of chemical reactions. The nitro group in the compound can migrate from one position to another through a [1,5] sigmatropic shift .
Biochemical Pathways
Nitropyridines are known to be involved in the synthesis of various organic compounds . For instance, from 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction . From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .
Result of Action
The compound’s reactions could result in the formation of various organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-4-methyl-5-nitropyridine. For instance, the compound’s reactions are often carried out in organic solvents . The temperature of the reaction environment can also influence the compound’s action .
Safety and Hazards
Future Directions
The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . The application of this methodology further provided a privileged pyridine scaffold containing biologically relevant molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate .
properties
IUPAC Name |
2-bromo-4-methyl-5-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c1-4-2-6(7)8-3-5(4)9(10)11/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYUAHGEDKTDOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00323367 | |
Record name | 2-Bromo-4-methyl-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00323367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-methyl-5-nitropyridine | |
CAS RN |
23056-47-5 | |
Record name | 2-Bromo-4-methyl-5-nitropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23056-47-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4-methyl-5-nitropyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023056475 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 23056-47-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403724 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Bromo-4-methyl-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00323367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-4-methyl-5-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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